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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in successfully

shimming NMR samples containing paramagnetic agents.

Introduction to the Challenge
Paramagnetic agents, such as metal ions (e.g., Gd³⁺, Mn²⁺, Fe³⁺) and nitroxide radicals, are

frequently used in drug discovery and structural biology as relaxation agents or for inducing

pseudocontact shifts. However, their presence poses a significant challenge for achieving high-

resolution NMR spectra due to their profound effect on nuclear relaxation times. The unpaired

electrons in paramagnetic centers create strong local magnetic fields, leading to rapid T₁ and

T₂ relaxation of nearby nuclei. This results in significant line broadening, which can obscure

spectral details and make the shimming process considerably more difficult than for

diamagnetic samples.[1][2][3]

The primary goal of shimming is to optimize the homogeneity of the static magnetic field (B₀)

across the sample volume. In the presence of a paramagnetic agent, the inherent line

broadening can make it difficult to discern the subtle changes in line shape that are typically

used to guide manual shimming. Similarly, automated shimming routines may struggle with the

broad signals and distorted baselines.

This guide will provide practical advice and step-by-step protocols to overcome these

challenges and obtain the best possible spectral quality from your paramagnetic samples.
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Frequently Asked Questions (FAQs)
Q1: Why do paramagnetic agents make NMR shimming so difficult?

A1: Paramagnetic agents have unpaired electrons, which possess a much larger magnetic

moment than atomic nuclei.[4] This strong magnetic moment interacts with the surrounding

nuclei, causing a rapid loss of spin state coherence. This leads to:

Shortened T₂ (spin-spin) relaxation times: This is the primary cause of significant line

broadening. Sharper NMR signals have longer T₂ values, while broader signals have shorter

T₂ values.

Shortened T₁ (spin-lattice) relaxation times: While this can be advantageous for increasing

the acquisition rate of spectra, it also contributes to line broadening.[1][5]

Induced magnetic field inhomogeneity: The paramagnetic centers themselves can create

local magnetic field gradients within the sample, further degrading the overall homogeneity of

the B₀ field.[4]

These effects result in broad NMR signals, making it challenging to visually assess and

optimize the shims for narrow, symmetrical line shapes.

Q2: Should I use manual or automated shimming for my paramagnetic sample?

A2: Both manual and automated shimming have their place when dealing with paramagnetic

samples.

Manual Shimming: This approach offers more control and allows the user to focus on

optimizing the lock level, which is often a more reliable indicator of homogeneity than the

broad line shapes of the sample signals. It is particularly useful when automated routines fail.

Automated Shimming (e.g., TopShim): Automated routines can be very effective and fast,

especially gradient shimming which uses the strong solvent signal. However, they may

require some optimization of their parameters to work reliably with the broad lines and

potentially distorted baselines of paramagnetic samples.[6][7]
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A common and effective strategy is to use an automated gradient shim routine to get the shims

into a reasonable range, followed by careful manual touch-up of the lower-order shims (Z1, Z2,

X, Y) while observing the lock level.

Q3: What is the most important indicator of good shims for a paramagnetic sample?

A3: For samples with significantly broadened signals, the lock level is often the most reliable

real-time indicator of magnetic field homogeneity. While observing the FID (Free Induction

Decay) is also crucial, the rapid decay caused by the paramagnetic agent can make it difficult

to interpret. Aim to maximize the lock level through iterative adjustment of the shims. A stable

and high lock level generally indicates a more homogeneous magnetic field.

Q4: Can I still use spinning when shimming a paramagnetic sample?

A4: Yes, sample spinning can still be beneficial. Spinning averages out inhomogeneities in the

x and y dimensions, which can help to improve the overall resolution. However, the significant

line broadening caused by the paramagnetic agent may obscure the spinning sidebands, which

are often used to diagnose and correct non-spinning shims (x, y, and their combinations). A

common approach is to first optimize the non-spinning shims with the spinner off, and then turn

the spinner on to optimize the on-axis (Z) shims.

Q5: How does the concentration of the paramagnetic agent affect shimming?

A5: The concentration of the paramagnetic agent is directly proportional to the extent of line

broadening.[8] Higher concentrations will lead to broader signals and make shimming more

challenging. It is advisable to use the lowest concentration of the paramagnetic agent that still

provides the desired experimental effect (e.g., sufficient relaxation enhancement or

pseudocontact shift).

Troubleshooting Guide
This guide addresses common issues encountered when shimming paramagnetic samples.

Issue 1: Automated Shim Routine (e.g., TopShim) Fails
or Gives Poor Results
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Symptom / Error Message Potential Cause Recommended Solution

"S/N too low" or "Not enough

valid points"

The sample or solvent signal is

too broad for the algorithm to

process effectively.

Increase the acquisition time

for the shimming routine by

using the durmax command

(e.g., topshim durmax=30).

This allows for more signal

averaging. You can also try

using the rga (receiver gain

adjustment) argument.[7]

"Too many points lost during

fit"

This can be caused by

convection currents in low-

viscosity solvents, which are

exacerbated by temperature

gradients.

Use the convection

compensation command, e.g.,

topshim convcomp. Ensure the

sample is at thermal

equilibrium before starting the

shimming routine.[7]

The final line shape is worse

than before running the

automated shim.

The initial shims were too far

from optimal, causing the

algorithm to find a local

minimum. The off-axis shims

may be significantly mis-set.

1. Start from a known good

shim file for your probe. 2. Use

a pre-shimming routine like

topshim tuneb to optimize the

low-order shims before the

main gradient shimming. 3.

Perform a manual adjustment

of Z1 and Z2 to improve the

initial homogeneity before

running the automated routine.

[7][9]

Poor shimming with a Shigemi

tube.

The automated routine may be

including signal from the glass

plunger and susceptibility-

matched solvent, which can

distort the field map.

Use the shigemi option in

TopShim and define the

appropriate z-range to exclude

the plunger and the bottom of

the tube (e.g., topshim shigemi

zrange=-0.8,0.8).[7]

Issue 2: Poor Line Shape After Manual Shimming
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Observed Line Shape Potential Cause Recommended Solution

Broad, symmetrical peaks.
Poor adjustment of odd-order

on-axis shims (Z1, Z3, Z5).

Iteratively adjust Z1 and Z3

while monitoring the lock level.

Small adjustments to Z5 may

be necessary for very high-

resolution requirements.

Asymmetrical peaks with

"humps" or "tails".

Poor adjustment of even-order

on-axis shims (Z2, Z4).

The direction of the tail

indicates the direction of the

required shim adjustment. For

Bruker systems, move the

shim value in the opposite

direction of the tail. Iteratively

adjust Z2 and Z1.[10]

Broad base of the peak.

Poor adjustment of higher-

order on-axis shims (Z3, Z4,

Z5).

After optimizing the lower-

order shims, carefully adjust

the higher-order shims.

Remember to re-optimize the

lower-order shims after each

adjustment of a higher-order

shim.

Visible spinning sidebands (if

discernible).

Poor adjustment of non-

spinning (off-axis) shims (X, Y,

XZ, YZ, etc.).

Turn off the spinner and

iteratively adjust the non-

spinning shims, starting with

the lowest order (X, Y), then

moving to higher orders (XZ,

YZ). Re-optimize Z1 and Z2

after adjusting the non-

spinning shims.

Quantitative Data
The presence of paramagnetic ions significantly reduces T₁ and T₂ relaxation times, leading to

an increase in the observed linewidths. The extent of this effect depends on the specific ion, its

concentration, and its interaction with the molecule under study.
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Table 1: Typical ¹H Linewidths of Paramagnetic Complexes.

Paramagnetic
Complex

Nucleus Linewidth (Hz)
Spectrometer
Frequency
(MHz)

Reference

--INVALID-LINK--

₂
¹H up to 70 Not specified [11]

--INVALID-LINK--

₂
¹H >90 Not specified [11]

Oxidized

MitoNEET

([Fe₂S₂]²⁺)

¹H 1500-3000 600

Oxidized

MitoNEET

([Fe₂S₂]²⁺)

¹H 70-250 600

Table 2: Effect of Gadolinium on T₁ and T₂ Relaxation Times.

Sample Gd³⁺ Concentration T₁ Relaxation Time T₂ Relaxation Time

Metabolite Mixture 0 mM ~2-6 s 100-600 ms

Metabolite Mixture 0.25 mM
Decreased 2- to 10-

fold

Decreased, more

pronounced at higher

concentrations

Note: The addition of 0.25 mM Gd³⁺ allowed for a reduction in the recycle delay to 0.8 s without

substantial line broadening, leading to an overall increase in sensitivity.[12]

Experimental Protocols
Protocol 1: General Manual Shimming for Paramagnetic
Samples

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7590057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7590057/
https://www.researchgate.net/publication/374810713_Paramagnetic_NMR_to_study_iron_sulfur_proteins_C_detected_experiments_illuminate_the_vicinity_of_the_metal_center
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol provides a step-by-step guide for manual shimming, focusing on the lock level as

the primary indicator of homogeneity.

Sample Preparation:

Use a high-quality, clean NMR tube.

Ensure the sample volume is correct for your probe (typically 0.5-0.6 mL for a 5 mm tube).

Filter your sample to remove any particulate matter.

Allow the sample to reach thermal equilibrium in the magnet (wait at least 5-10 minutes

after insertion).

Initial Setup:

Load a standard, reliable shim file for your probe.

Lock onto the deuterium signal of your solvent.

Turn off the sample spinner.

Shimming Procedure (Spinner Off):

Maximize the lock level by adjusting the on-axis shims Z1 and Z2 iteratively.

Adjust the low-order off-axis shims X and Y to maximize the lock level. Re-adjust Z1 and

Z2.

Proceed to higher-order off-axis shims (XZ, YZ, X²-Y², XY) in an iterative fashion, always

re-optimizing the lower-order shims after each adjustment.

Shimming Procedure (Spinner On):

Turn on the sample spinner to the desired rate (e.g., 20 Hz).

Re-optimize the on-axis shims (Z1, Z2, Z3, and if necessary, Z4) to maximize the lock

level. Remember that adjusting a higher-order shim (e.g., Z3) will affect the optimal setting
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of the lower-order shims (Z1 and Z2).

Verification:

Acquire a quick 1D spectrum with a small number of scans.

Even if the lines are broad, check for a relatively flat baseline and the absence of major

distortions.

Protocol 2: Optimized Gradient Shimming for
Paramagnetic Samples
This protocol outlines how to adapt an automated gradient shimming routine for samples with

broad lines.

Sample Preparation and Initial Setup:

Follow steps 1 and 2 from the manual shimming protocol.

Gradient Shim Command:

Use the standard gradient shimming command for your spectrometer (e.g., topshim on

Bruker systems).

If the routine fails or gives poor results, modify the command with the following options:

Increase acquisition time:topshim durmax=X (where X is the time in seconds, e.g., 30 or

60).

Use convection compensation:topshim convcomp (for low-viscosity solvents).

Tune low-order shims first:topshim tuneb.

For Shigemi tubes:topshim shigemi zrange=Y (where Y defines the active sample

region in cm).

Manual Refinement:
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After the automated routine is complete, perform a manual touch-up of the low-order on-

axis (Z1, Z2) and off-axis (X, Y) shims while observing the lock level to ensure the best

possible homogeneity.

Visualizations
Logical Workflow for Troubleshooting Shimming of
Paramagnetic Samples
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Caption: A decision tree for shimming paramagnetic NMR samples.
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Impact of Paramagnetic Agent on NMR Signal
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Caption: The causal chain from paramagnetic agent to poor resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: NMR Shimming for Samples
Containing Paramagnetic Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101755#nmr-shimming-techniques-for-samples-
containing-paramagnetic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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